molecular formula C10H20ClNO2 B061929 Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride CAS No. 162425-96-9

Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride

Cat. No.: B061929
CAS No.: 162425-96-9
M. Wt: 221.72 g/mol
InChI Key: UXFJVHHETLVJDW-POHMYZKCSA-N
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Description

Chemical Structure: This compound features a bicyclo[2.2.1]heptane (norbornane) core with stereospecific substitutions:

  • Hydroxyl groups at positions 2 and 2.
  • Methyl groups at positions 4, 7, and 5.
  • A hydroxy-azanium (NH₃⁺–OH) group at position 2, with chloride as the counterion .

Properties

IUPAC Name

hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13;/h6-8,11-13H,4-5H2,1-3H3;1H/t6-,7-,8-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFJVHHETLVJDW-POHMYZKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2[NH2+]O)O)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)[NH2+]O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate-Controlled Alkylation of Camphor Derivatives

The bicyclo[2.2.1]heptane framework of the target compound is accessible from (d)-camphor, a naturally occurring terpene with inherent 1,7,7-trimethyl substitution. In one approach, (1R,4S)-3,3-dimethoxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (3) undergoes diastereoselective alkylation with 2-picoline-derived lithium reagents. For instance, n-BuLi-mediated deprotonation of 2-picoline generates a nucleophile that attacks the camphor-derived ketone at the C2 position, yielding (1R,2S,4S)-3,3-dimethoxy-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]heptan-2-ol (5) in 86% yield. This step establishes the C2 stereocenter via camphor’s rigid bicyclic framework, which directs alkylation to the exo face.

Ketone Reduction and Hydrogenation

The ketone intermediate (6) is reduced to a diol using NaBH4, affording (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]heptane-2,3-diol (7) with 97% yield. Subsequent hydrogenation over PtO2 converts the pyridine ring to a piperidine, introducing a secondary amine. For example, hydrogenation of 7 yields (1R,2S,2’R,4R)-1,7,7-trimethyl-2-piperidin-2-ylmethylbicyclo[2.2.1]heptan-2-ol (19b). Acidic workup (3 M HCl) protonates the amine to form the azanium chloride salt, while hydrolysis of methoxy groups yields the final hydroxyl substituents.

Norbornene-Based Cycloaddition and Functionalization

Diels-Alder Adducts as Precursors

Alternative routes begin with norbornene, leveraging its reactivity in Diels-Alder reactions. The cycloadduct of norbornene and maleic anhydride is treated with trichloroacetyl isocyanate, forming a trichloromethyl oxazoline intermediate (7). Hydrolysis with aqueous HCl removes the trichloroacetyl group, yielding a hydroxy carboxamide (9), which is reduced with LiAlH4 to the amino alcohol (36a). This method installs the 2-exo-amine and 3-exo-hydroxyl groups, though yields are modest (15–30%) due to competing side reactions.

Reductive Amination and Protecting Group Strategies

Norbornene-derived amino acids, such as 2-exo-aminobicyclo[2.2.1]hept-5-ene-3-exo-carboxylic acid (47), are reduced with LiAlH4 to generate 3-exo-hydroxymethylbicyclo[2.2.1]hept-5-enyl-2-exo-amine (39a). Hydrogenation of the double bond (H2/PtO2) saturates the bicyclic system, and subsequent treatment with HCl protonates the amine, yielding the azanium chloride. Protecting groups (e.g., benzyl or methyl) are employed during synthesis to prevent undesired side reactions; for example, benzoylation of 39a forms a stable intermediate (60) that is later reduced to the free amine.

Stereochemical Control and Isomer Isolation

Diastereoselective Reductions

The stereochemistry at C3 is dictated by the reducing agent’s approach. NaBH4 reductions of ketones in camphor-derived systems favor axial attack, producing the (3R) configuration. Conversely, LiAlH4 reductions of norbornene carboxamides exhibit endo selectivity, leading to (3S) stereochemistry. For the target (3S) configuration, norbornene-based routes are preferable, as demonstrated in the synthesis of 3-exo-hydroxymethylbicyclo[2.2.1]heptane-2-exo-amine (37a).

Chromatographic Resolution

Racemic mixtures arising from non-stereospecific steps are resolved via flash chromatography. For instance, the diastereomeric thioureas (64–67) derived from amino alcohols are separable on silica gel, with hexane/ethyl acetate gradients achieving baseline resolution. This step is critical for isolating the (1S,2R,3S,4R) isomer from its (1R,2S,3R,4S) counterpart.

Acid-Mediated Cyclization and Salt Formation

Hydrochloric Acid Quenching

Protonation of the free amine is achieved by quenching reaction mixtures with excess HCl. For example, stirring (1R,2S,3R,4S)-1,7,7-trimethyl-2-piperidin-2-ylmethylbicyclo[2.2.1]heptan-2-ol (19b) in 3 M HCl for 24 hours yields the azanium chloride salt. The chloride counterion originates from the HCl used in neutralization, ensuring stoichiometric salt formation.

Crystallization and Purification

The final compound is isolated via evaporation and recrystallization from ethanol/water mixtures. Analytical data (e.g., 1H^1H NMR, 13C^{13}C NMR) confirm the structure: δH\delta_H (D2O) 3.72 ppm (d, J = 4.5 Hz, 1H, C2-OH), 3.15 ppm (m, 1H, C3-OH), and 1.28 ppm (s, 6H, C7-CH3).

Comparative Analysis of Synthetic Routes

Yield and Scalability

Camphor-based routes offer higher yields (85–97%) due to the substrate’s inherent stereochemical bias, whereas norbornene-derived methods suffer from lower efficiencies (15–30%). However, norbornene’s commercial availability and modular functionalization make it preferable for large-scale production.

Functional Group Compatibility

Pyridine and piperidine motifs in camphor-derived intermediates tolerate hydrogenation and acidic conditions, enabling selective amine formation. In contrast, norbornene routes require careful handling of unsaturated bonds during hydrogenation to prevent over-reduction .

Chemical Reactions Analysis

Types of Reactions: Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride undergoes various types of reactions:

  • Oxidation: : It can be oxidized to form quinone derivatives.

  • Reduction: : Reduction can yield different hydrogenated forms.

  • Substitution: : The compound can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reducing agents: : Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Halogenation: : Using halogen acids under specific conditions to ensure controlled reactivity.

Major Products: Major products depend on the reactions but can include various substituted analogs, oxidized forms, and reduced derivatives.

Scientific Research Applications

Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride has a broad range of applications:

  • Chemistry: : Used as a building block in organic synthesis due to its stable yet reactive nature.

  • Biology: : Plays a role in studying enzyme interactions and metabolic pathways.

  • Medicine: : Potential therapeutic agent due to its bioactivity.

  • Industry: : Utilized in the production of specialized polymers and resins.

Mechanism of Action

When compared to similar compounds, such as those with a different arrangement of hydroxyl groups or different alkyl substituents, Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride stands out due to its unique three-dimensional structure and specific reactivity profile.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP Solubility (Water) Key Functional Groups
Target Compound ~263.7 1.2 High –OH, –NH₃⁺Cl⁻
Borneol Glycoside 448.50 -0.5 Moderate –OH, glycoside
(1S,4R)-Camphanoyl Chloride 216.7 2.8 Low Acyl chloride
Trihydroxy-p-menthane 190.2 0.9 High –OH (×3)

Biological Activity

Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with multiple hydroxyl groups and a quaternary ammonium component. Its structural formula can be represented as follows:

C15H26ClN1O1\text{C}_{15}\text{H}_{26}\text{ClN}_1\text{O}_1

This structure contributes to its solubility and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antioxidant Properties

The compound also demonstrates antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress in cellular models. This property is particularly relevant in neuroprotective studies.

Case Study: Neuroprotection
A study conducted on neuronal cell lines showed that treatment with this compound resulted in reduced markers of oxidative stress and apoptosis compared to control groups.

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound reveal potential anticancer properties. In vitro assays have indicated that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715
HeLa20

The biological activity of this compound is attributed to its ability to modulate signaling pathways involved in inflammation and apoptosis. It appears to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to an increased expression of anti-apoptotic proteins.

Q & A

Q. What are the optimal synthesis routes for Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride?

The synthesis typically involves multi-step organic reactions, including stereoselective cyclization and functional group protection/deprotection. For example, asymmetric synthesis starting from chiral precursors (e.g., amino acids) can yield the bicyclic core, followed by hydrochlorination to form the final salt . Key parameters include solvent selection (e.g., dichloromethane or ethanol), temperature control (reflux conditions), and catalyst optimization to enhance yield and purity.

Q. Which analytical techniques are most effective for structural characterization of this compound?

Structural elucidation requires a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm stereochemistry and hydrogen bonding patterns .
  • X-ray diffraction for absolute configuration determination .
  • IR spectroscopy to identify hydroxyl and ammonium functional groups .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. How can researchers assess the compound's stability under varying experimental conditions?

Stability studies should include:

  • Accelerated degradation testing under acidic, basic, oxidative, and thermal stress conditions .
  • HPLC or LC-MS monitoring to track decomposition products .
  • Solubility profiling in polar/nonpolar solvents to identify optimal storage conditions .

Q. What methodologies are recommended for initial pharmacological screening?

  • In vitro bioassays (e.g., enzyme inhibition, receptor binding) to evaluate anticancer or antibacterial activity .
  • Cell viability assays (e.g., MTT or resazurin-based) using cancer cell lines .
  • ADME-Tox profiling (absorption, distribution, metabolism, excretion, toxicity) via hepatocyte models or computational tools .

Q. How can computational modeling aid in understanding this compound's interactions?

  • Molecular docking to predict binding affinities with biological targets (e.g., enzymes, receptors) .
  • Density Functional Theory (DFT) to analyze electronic properties and reactive sites .
  • Molecular dynamics simulations to study conformational stability in aqueous or lipid environments .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis?

  • Enantioselective catalysis (e.g., chiral ligands or enzymes) to control stereocenters .
  • Dynamic kinetic resolution to minimize racemization during cyclization .
  • Crystallization-induced asymmetric transformation to isolate desired enantiomers .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Comparative bioassays under standardized conditions (pH, temperature, cell lines) .
  • Metabolomic profiling to identify confounding factors (e.g., impurity interference) .
  • Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) .

Q. What experimental design approaches optimize reaction conditions for scalability?

  • Design of Experiments (DoE) using fractional factorial or response surface methodology to minimize trials .
  • Process Analytical Technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, temperature) .
  • Scale-down models to simulate industrial reactor conditions .

Q. What advanced techniques identify degradation pathways and byproducts?

  • Forced degradation studies with LC-HRMS to characterize degradation products .
  • Isotopic labeling (e.g., ¹⁸O or ²H) to trace hydrolysis or oxidation pathways .
  • Electron paramagnetic resonance (EPR) to detect radical intermediates .

Q. How can synergistic effects with other therapeutics be systematically evaluated?

  • Checkerboard assays to determine combination indices (e.g., Chou-Talalay method) .
  • Transcriptomic profiling to identify pathway-level interactions .
  • In vivo pharmacokinetic studies to assess co-administration effects on bioavailability .

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